4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a pyridine derivative and a nitroethylphenyl group, making it a versatile molecule for scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacteria, affecting their growth and survival .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria . An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Pharmacokinetics
The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties . It also demonstrates favorable in vivo pharmacokinetic profiles . These properties contribute to the bioavailability of the compound, ensuring it reaches its target site in the bacteria.
Result of Action
The result of the compound’s action is the thwarting of bacterial growth . It possesses antibacterial activity, and testing has revealed its effectiveness against methicillin-resistant Staphylococcus aureus . The compound’s action leads to a disruption in the bacteria’s normal functioning, thereby inhibiting their growth and survival .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is chlorinated and trifluoromethylated using reagents such as trifluoromethyl ketone and chlorinating agents under controlled conditions.
Preparation of the Piperazine Intermediate: The piperazine ring is synthesized through a series of reactions involving the appropriate amines and carboxylic acids.
Coupling Reaction: The pyridine and piperazine intermediates are coupled using a suitable coupling agent, such as carbodiimides, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroso or nitro derivatives under oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
3-chloro-5-(trifluoromethyl)pyridin-2-ol: Used in organic synthesis and exhibits similar reactivity patterns.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is unique due to its combination of a trifluoromethylated pyridine ring and a nitroethylphenyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N5O3/c20-15-11-14(19(21,22)23)12-24-17(15)26-7-9-27(10-8-26)18(29)25-16-4-2-1-3-13(16)5-6-28(30)31/h1-4,11-12H,5-10H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCMWITYQRISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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